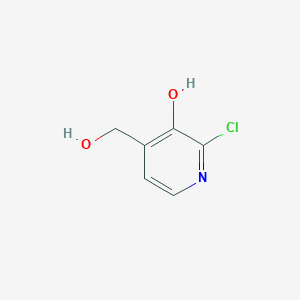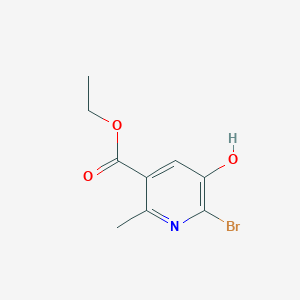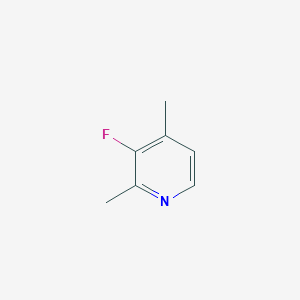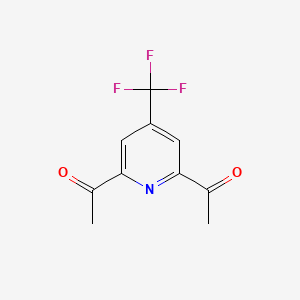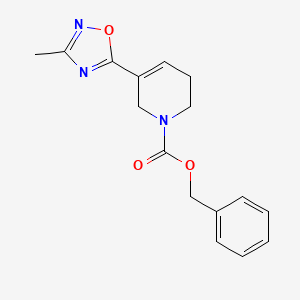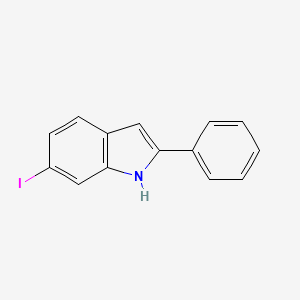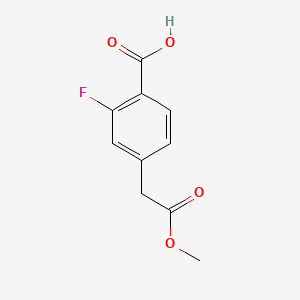![molecular formula C12H13F3N2O4 B13662633 Diethyl 2-[6-(Trifluoromethyl)-3-pyridazinyl]malonate](/img/structure/B13662633.png)
Diethyl 2-[6-(Trifluoromethyl)-3-pyridazinyl]malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-[6-(Trifluoromethyl)-3-pyridazinyl]malonate is a chemical compound with the molecular formula C12H13F3N2O4 It is a derivative of malonic acid, where the malonate group is substituted with a trifluoromethyl-pyridazinyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[6-(Trifluoromethyl)-3-pyridazinyl]malonate typically involves the alkylation of diethyl malonate with a suitable trifluoromethyl-pyridazinyl halide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the malonate to form an enolate ion. This enolate ion then undergoes nucleophilic substitution with the halide to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-[6-(Trifluoromethyl)-3-pyridazinyl]malonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the malonate group can be replaced by other nucleophiles.
Oxidation and Reduction: The trifluoromethyl-pyridazinyl moiety can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The ester groups in the compound can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted malonates.
Oxidation: Oxidized derivatives of the trifluoromethyl-pyridazinyl moiety.
Reduction: Reduced derivatives of the trifluoromethyl-pyridazinyl moiety.
Hydrolysis: Corresponding carboxylic acids.
Applications De Recherche Scientifique
Diethyl 2-[6-(Trifluoromethyl)-3-pyridazinyl]malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Diethyl 2-[6-(Trifluoromethyl)-3-pyridazinyl]malonate involves its interaction with specific molecular targets. The trifluoromethyl-pyridazinyl moiety can bind to enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate: Similar structure with a chloro substituent instead of a pyridazinyl moiety.
Diethyl 2-(3-trifluoromethylphenyl)malonate: Similar structure with a phenyl ring instead of a pyridazinyl moiety
Uniqueness
Diethyl 2-[6-(Trifluoromethyl)-3-pyridazinyl]malonate is unique due to the presence of the trifluoromethyl-pyridazinyl moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C12H13F3N2O4 |
|---|---|
Poids moléculaire |
306.24 g/mol |
Nom IUPAC |
diethyl 2-[6-(trifluoromethyl)pyridazin-3-yl]propanedioate |
InChI |
InChI=1S/C12H13F3N2O4/c1-3-20-10(18)9(11(19)21-4-2)7-5-6-8(17-16-7)12(13,14)15/h5-6,9H,3-4H2,1-2H3 |
Clé InChI |
IDSGFLZGMZNWLN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=NN=C(C=C1)C(F)(F)F)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


